

UV-Visible Spectrophotometric method for tovorafenib quantification

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Compound Focus: Tovorafenib

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Introduction to the Analytical Method

Tovorafenib (brand name Ojemda) is a kinase inhibitor used for the treatment of relapsed or refractory BRAF-altered pediatric low-grade glioma, the most common form of childhood brain tumor [1] [2]. The development of robust and cost-effective analytical methods is crucial for drug quality control.

The method summarized here uses dimethylsulfoxide (DMSO) as the solvent and measures absorbance at a wavelength of **260.2 nm**. It has been validated as per ICH guidelines and demonstrates excellent linearity, precision, and accuracy within a concentration range of 2-14 µg/mL [3] [1].

Method Validation and Quantitative Data

The analytical method was rigorously validated. The key parameters and results are summarized in the tables below.

Table 1: Optical Characteristics and Validation Parameters [1]

Parameter	Result
λ_{\max}	260.2 nm

Parameter	Result
Beer's Law Range	2 - 14 µg/mL
Correlation Coefficient (r^2)	0.998
Limit of Detection (LOD)	1.226 µg/mL
Limit of Quantitation (LOQ)	5.226 µg/mL
Solvent	Dimethylsulfoxide (DMSO)

Table 2: Accuracy Study (Recovery Data) [1] This table shows the recovery of a pure standard added to a pre-analyzed sample, demonstrating the method's accuracy.

Initial Amount (µg/mL)	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery ± S.D.
10	8 (80%)	8.031	100.37 ± 0.147
10	10 (100%)	9.901	98.01 ± 0.231
10	12 (120%)	12.030	100.25 ± 0.421

Table 3: Precision Data (Inter-day & Intra-day) [1] This table demonstrates the precision of the method through repeatability (intra-day) and intermediate precision (inter-day) studies.

Concentration (µg/mL)	Inter-day Absorbance (Mean ± S.D.)	% C.V.	Intra-day Absorbance (Mean ± S.D.)	% C.V.
8	0.417 ± 0.009	0.42	0.416 ± 0.021	0.69
10	0.516 ± 0.030	0.41	0.516 ± 0.025	0.30
12	0.609 ± 0.023	0.67	0.612 ± 0.031	0.31

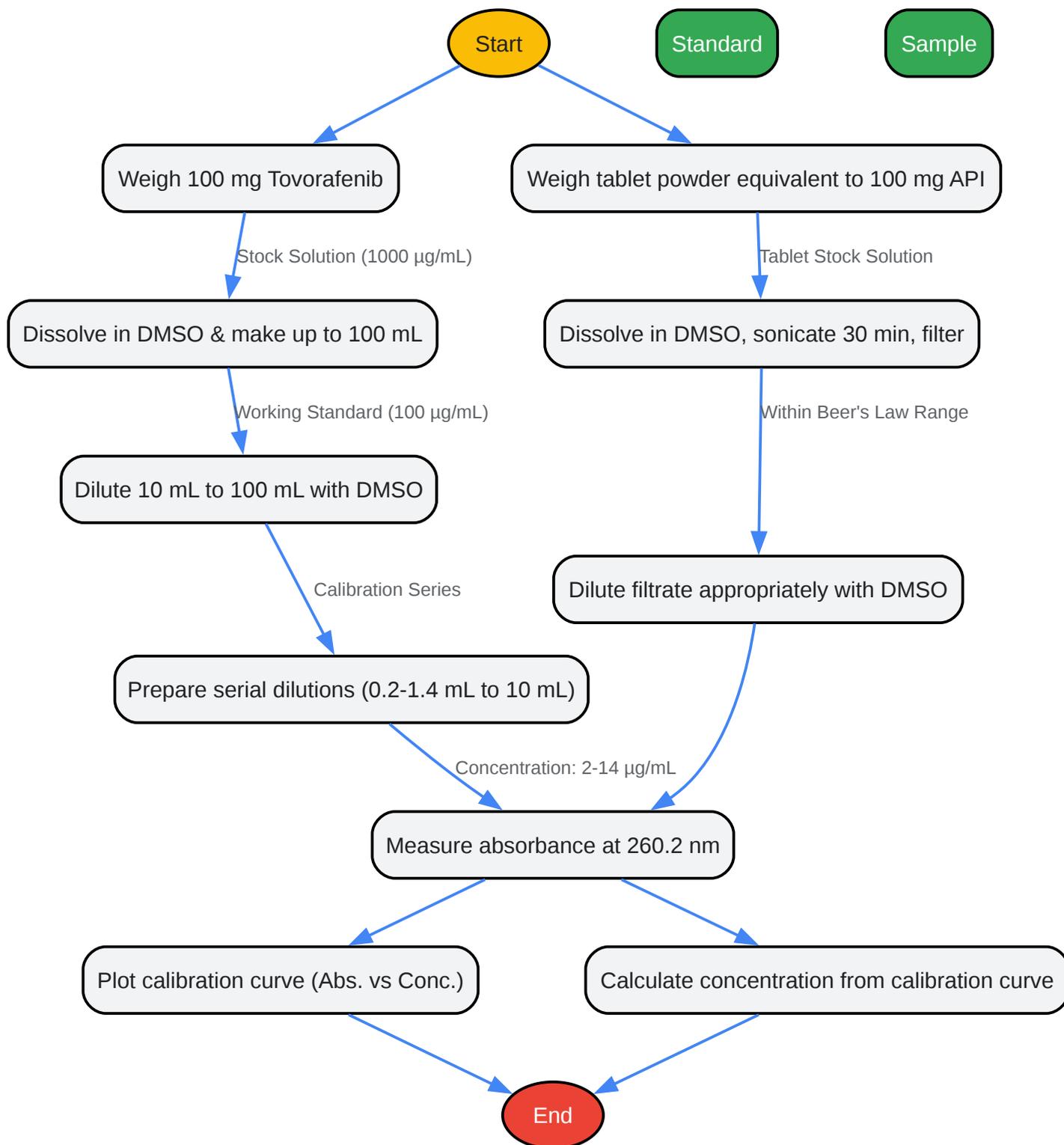
Detailed Experimental Protocol

Materials and Equipment

- **Chemical Reference Standard: Tovorafenib** pure drug [1].
- **Solvent:** Dimethylsulfoxide (DMSO), analytical grade [1].
- **Apparatus:** UV-Vis double beam spectrophotometer (e.g., Shimadzu 1700S), electronic sonicator, calibrated electronic balance, and volumetric flasks (10 mL, 50 mL, 100 mL) [1].

Procedure Workflow

The following diagram outlines the key steps for sample and standard preparation:



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Method Validation Experiments

The diagram below illustrates the core components of the method validation process:

- **Calibration Curve:** From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations of 2, 4, 6, 8, 10, 12, and 14 µg/mL. Make up the volume with DMSO, sonicate for 5 minutes, and measure the absorbance of each solution at 260.2 nm against a DMSO blank. Plot a graph of absorbance versus concentration to obtain the calibration curve [1].
- **Sample Preparation (Tablets):** Accurately weigh and powder twenty tablets. Transfer a portion equivalent to 100 mg of **Tovorafenib** into a 100 mL volumetric flask. Add a small quantity of DMSO, sonicate for 30 minutes, and filter through Whatman filter paper No. 41. Dilute the filtrate to volume with DMSO. Further dilute this solution appropriately with DMSO to obtain a concentration within the Beer's law range, measure the absorbance, and calculate the drug content using the calibration curve [1].

Application Notes for Researchers

- **Method Advantages:** This method is highlighted as a superior alternative to more complex techniques like HPLC and Mass Spectrometry for routine quality control due to its simplicity, cost-effectiveness, and rapid analysis time [1].
- **Critical Considerations:** Ensure that the DMSO used is anhydrous, as moisture-absorbing DMSO can reduce the solubility of **Tovorafenib** [3]. All volumetric operations should be performed with high precision to maintain the integrity of the quantitative data. The validation data confirms that the method is robust and rugged, showing consistency under variations [3] [1].

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